molecular formula C14H13N3O4 B2480369 N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034362-90-6

N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2480369
CAS No.: 2034362-90-6
M. Wt: 287.275
InChI Key: RDGMJODDWDZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic small molecule of significant interest in early-stage oncological research, particularly in the field of cancer metabolism. This compound is structurally related to a class of kinase inhibitors investigated for their selective toxicity against tumor cells under nutrient-deprived conditions, such as glucose starvation, which is a common feature of the solid tumor microenvironment . Research on analogous compounds suggests potential utility as a mitochondrial toxin, as they have been shown to reduce mitochondrial membrane potential, crippling a critical survival pathway for glucose-starved cancer cells . Furthermore, such molecules can inhibit the mTOR signaling pathway specifically under metabolic stress, leading to the suppression of tumor cell growth and survival . The core structure of this molecule, which incorporates a 1,3-benzodioxol group and a pyrimidine heterocycle, is frequently explored in medicinal chemistry for developing novel bioactive agents with potential antineoplastic activity . This product is intended for research purposes to further explore these mechanisms and their application in cancer biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-19-13-6-10(15-7-16-13)14(18)17-9-3-4-11-12(5-9)21-8-20-11/h3-7H,2,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGMJODDWDZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrimidine ring is typically assembled via cyclocondensation reactions. A β-keto ester (e.g., ethyl 3-oxobutanoate) reacts with urea or guanidine derivatives under acidic or basic conditions. For 6-ethoxypyrimidine-4-carboxylic acid, the following sequence is proposed:

  • Step 1 : Ethyl 3-ethoxyacetoacetate undergoes cyclization with urea in ethanol under reflux, yielding 6-ethoxy-4-hydroxypyrimidine.
  • Step 2 : Hydroxyl group oxidation at C4 using KMnO₄ or CrO₃ in acidic medium generates the carboxylic acid.

Optimization Note : The ethoxy group is introduced prior to cyclization to avoid competing substitutions. This mirrors the alkylation strategies in, where ethylation is achieved via diethyl sulfate.

Direct Functionalization of Pyrimidine

An alternative route starts with commercially available 4-chloro-6-hydroxypyrimidine:

  • Etherification : Treatment with ethyl bromide in the presence of NaH/DMF forms 6-ethoxypyrimidine.
  • Carboxylation : Lithiation at C4 using LDA followed by quenching with CO₂ yields the carboxylic acid.

Amidation Strategies

Acyl Chloride Route

Activation of 6-ethoxypyrimidine-4-carboxylic acid to its acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. The chloride subsequently reacts with 1,3-benzodioxol-5-amine in anhydrous dichloromethane (DCM) or THF, with triethylamine (Et₃N) as a base (Scheme 1):

$$
\text{6-Ethoxypyrimidine-4-carbonyl chloride} + \text{1,3-Benzodioxol-5-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Yield : 70–85% after recrystallization (ethyl acetate/hexane).

Coupling Agent-Mediated Synthesis

To avoid handling corrosive acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitate direct amidation:

  • Procedure : 6-Ethoxypyrimidine-4-carboxylic acid (1 equiv), 1,3-benzodioxol-5-amine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are stirred in dry DMF at 0–5°C for 12 h.
  • Workup : The mixture is diluted with ice water, and the precipitate is filtered and purified via column chromatography (SiO₂, eluent: DCM/MeOH 95:5).

Advantage : Higher functional group tolerance, especially for acid-sensitive substrates.

Alternative Pathways and Innovations

One-Pot Tandem Synthesis

Inspired by multi-component reactions in, a tandem approach could merge pyrimidine formation and amidation:

  • Reactants : Ethyl cyanoacetate, urea, and 1,3-benzodioxol-5-amine.
  • Conditions : Morpholine catalyst in refluxing xylene, facilitating Knoevenagel condensation followed by cyclization and amidation.

Challenges : Competing side reactions may reduce yield, necessitating precise stoichiometric control.

Analytical and Spectroscopic Characterization

Successful synthesis requires validation via:

  • ¹H NMR : Signals for the ethoxy group (δ 1.35 ppm, t, J = 7.0 Hz; δ 4.30 ppm, q, J = 7.0 Hz), benzodioxole protons (δ 5.95–6.85 ppm), and amide NH (δ 10.2 ppm, broad).
  • IR Spectroscopy : Stretches at ~1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C of ethoxy).
  • MS : Molecular ion peak at m/z 317 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Route 78–85 ≥95 High efficiency, minimal byproducts Requires SOCl₂, corrosive conditions
EDCl/HOBt Coupling 65–75 ≥90 Mild conditions, no acyl chloride handling Longer reaction time, higher cost
One-Pot Tandem Synthesis 50–60 85–90 Fewer steps, solvent economy Low yield, complex optimization

Industrial-Scale Considerations

For bulk production, the acyl chloride route is preferred due to scalability and cost-effectiveness. Critical parameters include:

  • Solvent Recovery : Recycling DCM via distillation.
  • Waste Management : Neutralization of HCl byproducts with NaOH.
  • Quality Control : In-line FTIR monitoring to track reaction progression.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In oncology, it has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of tumor cells under glucose-starved conditions . This compound targets pathways involved in cellular metabolism and energy production, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The closest structural analogue identified in the evidence is N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (compound 6, an amuvatinib derivative). Below is a comparative breakdown:

Feature Target Compound Compound 6
Core Structure Pyrimidine ring (6-ethoxy) Thienopyrimidine fused ring
Substituent at Position 4 Benzodioxol-5-yl carboxamide Benzodioxol-5-yl carboxamide linked to piperazine
Key Functional Groups Ethoxy group (C-O-C) Thieno group (sulfur-containing heterocycle)
Reported Activity Not explicitly stated Selective cytotoxicity under glucose starvation

Mechanistic and Pharmacological Comparisons

  • Compound 6: Demonstrated potent antitumor activity under glucose starvation, surpassing amuvatinib in efficacy.
  • Absence of the piperazine-thienopyrimidine motif in the target compound might reduce kinase inhibition (a feature critical to amuvatinib’s activity).

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its pharmacological significance, particularly in the development of anticancer agents and enzyme inhibitors. The presence of the ethoxypyrimidine group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. For example, compounds with similar benzodioxole structures have demonstrated high selectivity for Src family kinases (SFKs), which are critical in tumor growth and metastasis .
  • Protein Interactions : The benzodioxole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity .

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds with the benzodioxole structure have been reported to inhibit tumor growth in xenograft models. A study highlighted that a related compound demonstrated potent inhibition of c-Src and Abl enzymes at low nanomolar concentrations, leading to reduced tumor growth in vivo .

Insecticidal Activity

Recent studies have explored the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae. The findings suggest that certain derivatives exhibit larvicidal activity without significant toxicity to mammals, indicating a promising avenue for developing environmentally friendly insecticides .

Case Studies

StudyFindings
Inhibition of Src Kinases A derivative exhibited high selectivity for SFKs with excellent pharmacokinetics and significant tumor growth inhibition in animal models .
Larvicidal Activity A related benzodioxole compound showed effective larvicidal activity against Aedes aegypti with low toxicity to human cells .
Enzyme Interaction Studies Mechanistic studies indicated that the compound binds to specific enzyme active sites, inhibiting their function and thereby affecting cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.